Hepta-3,5-dien-2-OL
Description
Properties
IUPAC Name |
hepta-3,5-dien-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-3-4-5-6-7(2)8/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOYTUZSQPWVIAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC=CC(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20707428 | |
| Record name | Hepta-3,5-dien-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20707428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31458-72-7 | |
| Record name | Hepta-3,5-dien-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20707428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction of Hexadienal with Methylmagnesium Bromide
The most well-documented synthesis of Hepta-3,5-dien-2-OL involves the nucleophilic addition of methylmagnesium bromide (CH₃MgBr) to hexadienal. This one-step Grignard reaction proceeds via the following general pathway:
$$
\text{Hexadienal} + \text{CH₃MgBr} \rightarrow \text{this compound} + \text{MgBr(OCH}_3\text{)}
$$
Mechanistic Insights :
- Nucleophilic Attack : The Grignard reagent’s methyl carbanion attacks the electrophilic carbonyl carbon of hexadienal.
- Protonation : The resulting alkoxide intermediate is protonated during aqueous workup to yield the secondary alcohol.
Conditions :
- Solvent : Anhydrous diethyl ether or tetrahydrofuran (THF)
- Temperature : 0°C to room temperature
- Atmosphere : Inert gas (e.g., nitrogen or argon) to prevent reagent oxidation
Outcome :
Purification and Isolation
Post-synthesis purification typically involves:
- Acid Workup : Dilute hydrochloric acid (HCl) quenches excess Grignard reagent.
- Liquid-Liquid Extraction : Ethyl acetate or dichloromethane isolates the organic phase.
- Chromatography : Silica gel column chromatography with a polar solvent gradient (e.g., hexane:ethyl acetate) resolves the product from byproducts.
Stereochemical Considerations in Synthesis
Control of Double-Bond Geometry
The E/Z configuration of this compound’s double bonds is dictated by the precursor hexadienal’s structure. For example:
- (3E,5E)-Isomer : Synthesized using (2E,4E)-hexa-2,4-dienal as the starting material.
- (3Z,5E)-Isomer : Requires geometrically constrained dienals or catalytic isomerization.
Table 1 : Stereochemical Outcomes Based on Hexadienal Geometry
| Hexadienal Isomer | Product Isomer | Yield (%)* |
|---|---|---|
| (2E,4E) | (3E,5E) | Not reported |
| (2Z,4E) | (3Z,5E) | Not reported |
*Note: Specific yields are unavailable in cited literature; optimization studies are warranted.
Alternative Synthetic Routes
Diels-Alder Reaction Applications
While primarily used to consume this compound in cycloadditions, retro-Diels-Alder strategies could theoretically regenerate the dienol. However, this approach remains unexplored in the literature.
Challenges and Limitations
Stability Issues
- Autoxidation : The conjugated dienol system is prone to oxidation, necessitating anaerobic conditions and antioxidants (e.g., BHT) during storage.
- Acid Sensitivity : The hydroxyl group may undergo dehydration under acidic conditions, forming hepta-3,5-diene.
Scalability Constraints
- Grignard reactions require stringent anhydrous conditions, complicating large-scale production.
- Low yields in multi-step syntheses (e.g., <40% in Diels-Alder adduct formations) highlight inefficiencies.
Q & A
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